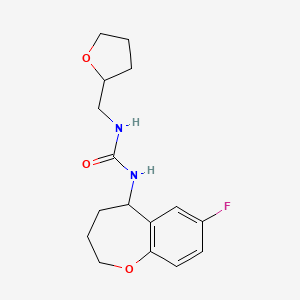![molecular formula C13H12N4OS B7681826 N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazole derivatives and has been synthesized through various methods. CTAP has shown promising results in various scientific studies, making it a valuable tool in the field of research.
作用機序
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as beta-endorphin, enkephalins, and dynorphins. The mu-opioid receptor is widely distributed in the central nervous system and is involved in the modulation of pain, reward, mood, and other physiological functions. This compound binds to the mu-opioid receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of its physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the binding of opioid peptides to the mu-opioid receptor in a dose-dependent manner. In vivo studies have shown that this compound can reduce the analgesic effects of morphine and other opioid drugs, indicating its potential use as an opioid antagonist. This compound has also been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, suggesting its involvement in the regulation of mood and behavior.
実験室実験の利点と制限
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. This compound has also been reported to have high potency and selectivity, making it a valuable tool for pharmacological studies. However, this compound has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and limit its use in some experimental settings. This compound also has a short half-life, which can make it difficult to maintain its concentration in vivo.
将来の方向性
There are several future directions for the use of N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide in scientific research. One potential application is the study of the role of the mu-opioid receptor in the regulation of feeding behavior and energy homeostasis. This compound has been shown to modulate the activity of the reward system in the brain, which is involved in the regulation of feeding behavior and energy balance. Another potential application is the development of novel opioid antagonists based on the structure of this compound. The high potency and selectivity of this compound make it a valuable starting point for the development of new drugs that can target the mu-opioid receptor with high specificity and efficacy.
合成法
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-bromo benzonitrile, followed by the reaction with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain this compound. Another method involves the reaction of 2-aminothiazole with 3-cyanobenzaldehyde, followed by the reaction with methyl chloroacetate to obtain this compound. These methods have been reported to yield this compound with high purity and yield.
科学的研究の応用
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide has been widely used in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward. This compound has been used to study the role of the mu-opioid receptor in various physiological and pathological conditions, including drug addiction, depression, and anxiety. This compound has also been used to investigate the involvement of the mu-opioid receptor in the regulation of feeding behavior and energy homeostasis.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17(13-15-5-6-19-13)9-12(18)16-11-4-2-3-10(7-11)8-14/h2-7H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMRSHGTCRVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C#N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)
